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molecular formula C14H12O3S B8695629 (S)-Suprofen CAS No. 52780-12-8

(S)-Suprofen

Cat. No. B8695629
M. Wt: 260.31 g/mol
InChI Key: MDKGKXOCJGEUJW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035376

Procedure details

A mixture of 30.3 parts of diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 6 hours. The reaction mixture is allowed to cool while stirring. The whole is filtered and the aqueous phase is separated. The latter is washed with benzene, acidified with concentrated hydrochloric acid solution and stirred for 15 minutes. The product is extracted with chloroform. The extract is washed with water, dried, filtered and evaporated. The oily residue is triturated twice in petroleumether. The solid product is filtered off and crystallized twice from acetonitrile: first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid; mp. 124.3° C; also named p-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:25])[C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)=[CH:15][CH:14]=1)(C(OCC)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+]>>[C:20]1([C:19]([C:16]2[CH:17]=[CH:18][C:13]([CH:2]([CH3:1])[C:3]([OH:5])=[O:4])=[CH:14][CH:15]=2)=[O:25])[S:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)C1=CC=C(C=C1)C(C1=CC=CS1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The whole is filtered
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
WASH
Type
WASH
Details
The latter is washed with benzene
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is triturated twice in petroleumether
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized twice from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035376

Procedure details

A mixture of 30.3 parts of diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 6 hours. The reaction mixture is allowed to cool while stirring. The whole is filtered and the aqueous phase is separated. The latter is washed with benzene, acidified with concentrated hydrochloric acid solution and stirred for 15 minutes. The product is extracted with chloroform. The extract is washed with water, dried, filtered and evaporated. The oily residue is triturated twice in petroleumether. The solid product is filtered off and crystallized twice from acetonitrile: first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid; mp. 124.3° C; also named p-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:25])[C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)=[CH:15][CH:14]=1)(C(OCC)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+]>>[C:20]1([C:19]([C:16]2[CH:17]=[CH:18][C:13]([CH:2]([CH3:1])[C:3]([OH:5])=[O:4])=[CH:14][CH:15]=2)=[O:25])[S:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)C1=CC=C(C=C1)C(C1=CC=CS1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The whole is filtered
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
WASH
Type
WASH
Details
The latter is washed with benzene
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is triturated twice in petroleumether
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized twice from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035376

Procedure details

A mixture of 30.3 parts of diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 6 hours. The reaction mixture is allowed to cool while stirring. The whole is filtered and the aqueous phase is separated. The latter is washed with benzene, acidified with concentrated hydrochloric acid solution and stirred for 15 minutes. The product is extracted with chloroform. The extract is washed with water, dried, filtered and evaporated. The oily residue is triturated twice in petroleumether. The solid product is filtered off and crystallized twice from acetonitrile: first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid; mp. 124.3° C; also named p-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:25])[C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)=[CH:15][CH:14]=1)(C(OCC)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+]>>[C:20]1([C:19]([C:16]2[CH:17]=[CH:18][C:13]([CH:2]([CH3:1])[C:3]([OH:5])=[O:4])=[CH:14][CH:15]=2)=[O:25])[S:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)C1=CC=C(C=C1)C(C1=CC=CS1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The whole is filtered
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
WASH
Type
WASH
Details
The latter is washed with benzene
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is triturated twice in petroleumether
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized twice from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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